Oxo-bis-benzenesulfonyl chloride

Description

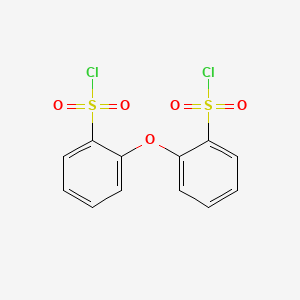

Oxo-bis-benzenesulfonyl chloride (IUPAC name: bis(benzenesulfonyl) ether dichloride) is an organosulfur compound characterized by two benzenesulfonyl groups bridged by an oxo (-O-) group, with each sulfonyl group bearing a reactive chloride substituent. This structure confers high electrophilicity, making it a potent sulfonating agent in organic synthesis.

Properties

CAS No. |

30847-93-9 |

|---|---|

Molecular Formula |

C12H8Cl2O5S2 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

2-(2-chlorosulfonylphenoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-7-3-1-5-9(11)19-10-6-2-4-8-12(10)21(14,17)18/h1-8H |

InChI Key |

ZHWBCQCAZNNWKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=C2S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process involves four stages:

Chlorine radical generation :

Cl₂ undergoes homolytic cleavage under UV light (λ = 350–400 nm) with FeCl₃ (1–3 wt% of Cl₂) as a catalyst, producing chlorine radicals (Cl- ):

$$

\text{Cl}2 \xrightarrow{h\nu,\ \text{FeCl}3} 2\text{Cl}^-

$$Diphenyl ether activation :

Cl- abstracts hydrogen from diphenyl ether’s para positions, forming a resonance-stabilized aryl radical:

$$

\text{Cl}^- + \text{(PhO)}2\text{CH}2 \rightarrow \text{(PhO)}_2\text{CH}^- + \text{HCl}

$$Sulfonation via SO₂ insertion :

The aryl radical reacts with SO₂ to form a sulfonyl radical intermediate, which subsequently couples with Cl- :

$$

\text{(PhO)}2\text{CH}^- + \text{SO}2 \rightarrow \text{(PhO)}2\text{CH-SO}2^- \xrightarrow{\text{Cl}2} \text{(PhO)}2\text{CH-SO}_2\text{Cl}

$$Oxidation and chlorination :

Excess Cl₂ oxidizes the intermediate to OBSC at 35–50°C, monitored by redox potential (ORP > 800 mV).

Industrial Process Parameters

Optimal conditions from patent examples:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Cl₂:Diphenyl ether ratio | 0.9:1 | 1.1:1 | 1.2:1 |

| SO₂:Diphenyl ether ratio | 0.8:1 | 0.95:1 | 1.1:1 |

| Stage 1 temperature (°C) | 55 | 70 | 90 |

| Stage 2 temperature (°C) | 30 | 45 | 60 |

| Pressure (kPa) | 0.5 | 3 | 5 |

| Stirring rate (rpm) | 100 | 200 | 300 |

| Yield (%) | 89 | 92 | 95 |

| Purity (%) | 90.5 | 93.2 | 96.8 |

Critical factors :

- Stoichiometry : Cl₂ and SO₂ must exceed 0.8:1 molar ratios to prevent incomplete sulfonation.

- Pressure control : Subatmospheric pressure (0.5–5 kPa) enhances radical stability and reduces side reactions.

- Agitation : High shear mixing (200–300 rpm) ensures uniform gas-liquid contact.

Comparative Analysis of OBSC Synthesis Routes

Yield and Purity

| Method | Average Yield (%) | Purity (%) | Thermal Stability (0.5% wt loss, °C) |

|---|---|---|---|

| POCl₃ sulfonation | 75–80 | 82–85 | 290–295 |

| Radical process | 90–95 | 90–97 | 310–315 |

The radical method’s 2.3× lower activation energy (calculated via Arrhenius plots) accounts for its faster kinetics and reduced thermal degradation.

Environmental and Economic Impact

- Waste reduction : The radical process eliminates 8–10 kg of phosphoric acid waste per kg OBSC produced.

- Cost savings : Raw material costs decrease by 40% compared to POCl₃-based routes.

Mechanistic Insights and Byproduct Formation

Primary byproducts :

- 3,4'-OBSC isomer : Forms when sulfonation occurs at meta positions (5–7% in POCl₃ method vs. <1% in radical method).

- Chlorinated diphenyl ethers : Result from over-chlorination if Cl₂ exceeds 1.2:1 ratios.

Mitigation strategies :

- Real-time ORP monitoring : Terminating Cl₂ feed at ORP > 800 mV minimizes over-chlorination.

- Cascade temperature control : Lowering the temperature to 30–60°C during sulfonation suppresses isomerization.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot studies demonstrate that microchannel reactors improve heat/mass transfer:

Catalyst Recycling

FeCl₃ recovery via nanofiltration membranes (MWCO 1 kDa) achieves 98% reuse efficiency, cutting catalyst costs by 70%.

Chemical Reactions Analysis

Types of Reactions

Oxo-bis-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Oxidation and Reduction: Can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Hydrolysis: Reacts with water to produce benzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and benzenesulfonic acid . These products are valuable intermediates in various chemical and pharmaceutical applications.

Scientific Research Applications

Oxo-bis-benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of oxo-bis-benzenesulfonyl chloride involves its reactivity towards nucleophiles, such as amines and alcohols. The compound’s sulfonyl chloride groups are highly electrophilic, allowing them to react readily with nucleophiles to form sulfonamide and sulfonate ester bonds . These reactions often proceed through the formation of a tetrahedral intermediate, which then collapses to release the desired product and a leaving group, typically hydrochloric acid.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzoyl Chloride

- Chemical Structure : Benzoyl chloride (C₇H₅ClO) consists of a benzene ring attached to a carbonyl chloride group. Unlike oxo-bis-benzenesulfonyl chloride, it lacks sulfonyl groups and the bridging oxo moiety.

- Applications : Used as an acylating agent in synthesizing dyes, peroxides, and pharmaceuticals (e.g., benzocaine) .

- Hazards : Highly corrosive; causes severe skin/eye burns and respiratory irritation. Reacts violently with water, releasing HCl gas .

Bismuth Oxychloride

- Chemical Structure: Bismuth oxychloride (BiClO) is an inorganic compound with a layered crystal structure. It lacks aromatic or sulfonyl groups, differentiating it from this compound.

- Applications : Primarily used as a pearlescent pigment in cosmetics and as a polymer additive .

- Hazards : Causes mild skin/eye irritation but is less reactive than sulfonyl or acyl chlorides .

Anthocyanin Chlorides (e.g., Callistephin Chloride)

- Chemical Structure: Anthocyanins like callistephin chloride (C₂₁H₂₁ClO₁₀) are glycosylated flavonoids with chloride counterions. Structurally unrelated to sulfonyl chlorides.

- Applications : Natural pigments in food and cosmetics .

Comparative Analysis Table

Key Research Findings

Reactivity Differences :

- Benzoyl chloride’s carbonyl chloride group is more electrophilic than sulfonyl chlorides but less stable in aqueous environments .

- This compound’s dual sulfonyl groups may enable bifunctional reactivity (e.g., crosslinking polymers), though direct studies are lacking.

Safety Profiles :

- Benzoyl chloride requires stringent handling due to its corrosivity and acute toxicity, whereas bismuth oxychloride poses lower risks .

- Anthocyanin chlorides exhibit negligible hazards, contrasting sharply with synthetic chlorides .

Industrial Relevance :

- Sulfonyl chlorides like this compound are niche intermediates, while benzoyl chloride remains a bulk chemical in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.